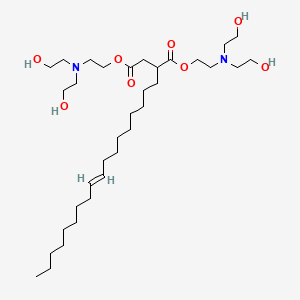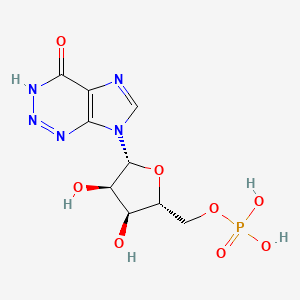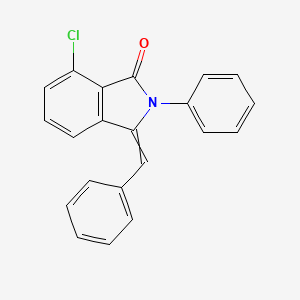
1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride typically involves the reaction of pyrrolidinone derivatives with thianium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The thianium ion can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted thianium derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential anticonvulsant and neuroprotective effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium channels, thereby exerting anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dioxopyrrolidin-1-yl)thian-1-ium chloride can be compared with other similar compounds, such as:
- **
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
Eigenschaften
CAS-Nummer |
63861-06-3 |
|---|---|
Molekularformel |
C9H14ClNO2S |
Molekulargewicht |
235.73 g/mol |
IUPAC-Name |
1-(thian-1-ium-1-yl)pyrrolidine-2,5-dione;chloride |
InChI |
InChI=1S/C9H14NO2S.ClH/c11-8-4-5-9(12)10(8)13-6-2-1-3-7-13;/h1-7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DZICSXMDVVAUCU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[S+](CC1)N2C(=O)CCC2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14483635.png)
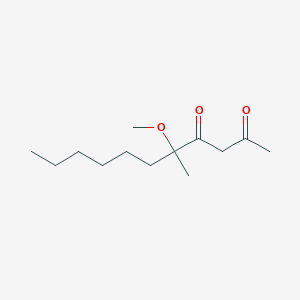
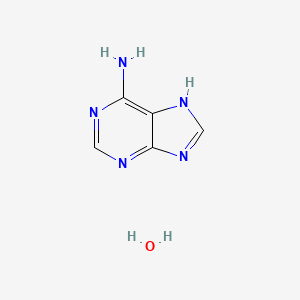
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)


![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

